Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 314745-61-4; MFCD01957636) is a benzofuran-3-carboxylate ester distinguished by a 5-(2-hydrazino-2-oxoethoxy) substituent and a 2-methyl group on the benzofuran ring. With a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol, this compound is cataloged as a rare chemical building block (Sigma-Aldrich AldrichCPR R505277) intended for early discovery research.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 314745-61-4
Cat. No. B2598895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
CAS314745-61-4
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C
InChIInChI=1S/C14H16N2O5/c1-3-19-14(18)13-8(2)21-11-5-4-9(6-10(11)13)20-7-12(17)16-15/h4-6H,3,7,15H2,1-2H3,(H,16,17)
InChIKeyGGLMCLGNPLYWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 314745-61-4): Core Structural & Procurement Profile


Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS 314745-61-4; MFCD01957636) is a benzofuran-3-carboxylate ester distinguished by a 5-(2-hydrazino-2-oxoethoxy) substituent and a 2-methyl group on the benzofuran ring . With a molecular formula of C14H16N2O5 and a molecular weight of 292.29 g/mol, this compound is cataloged as a rare chemical building block (Sigma-Aldrich AldrichCPR R505277) intended for early discovery research . The hydrazino moiety imparts nucleophilic reactivity and hydrogen-bonding capacity, while the ethyl ester at position 3 offers a defined lipophilic handle distinct from other ester analogs in the series.

Reactivity Free hydrazino group enables chemoselective hydrazone formation
Scaffold Fragment-sized benzofuran core for lead-like library synthesis
Procurement Commercially cataloged AldrichCPR building block (R505277)

Why Generic Substitution Fails for Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate: Key Structural Distinctions


Benzofuran-3-carboxylate derivatives bearing hydrazino substituents cannot be treated as interchangeable building blocks. The specific combination of the 5-(2-hydrazino-2-oxoethoxy) linker and the C2 methyl group in target compound 314745-61-4 yields a molecular weight of 292.29 g/mol, which is 62.08 g/mol lighter than its 2-phenyl analog (CAS 314745-56-7, MW 354.37) [1]. This lower molecular weight directly impacts ligand efficiency metrics in fragment-based drug design campaigns [2]. Furthermore, the hydrazino group enables chemoselective condensation with carbonyl compounds to form hydrazones [3], a reactivity profile that is absent in simple 5-methoxy or 5-hydroxy benzofuran analogs. Class-level evidence from the benzofuran-hydrazone literature demonstrates that radical-scavenging and antiproliferative activities are highly sensitive to the specific arylidene substituent introduced via the hydrazone linkage, making the free hydrazino precursor a critical, non-substitutable starting material for SAR exploration [4].

2-Phenyl analog carries significantly higher molecular weight, which may reduce ligand efficiency in fragment-based design
5-Methoxy or 5-hydroxy analogs lack the hydrazino group, eliminating chemoselective condensation with carbonyls
Benzofuran hydrazone SAR is highly sensitive to arylidene substitution; free hydrazino precursor is required for SAR exploration

Head-to-Head Quantitative Evidence Guide for Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate


Molecular Weight Advantage of the 2-Methyl Analog Over the 2-Phenyl Comparator

In a direct head-to-head structural comparison, the target compound 314745-61-4 (2-methyl substituent) has a molecular weight of 292.29 g/mol, versus 354.37 g/mol for the 2-phenyl analog (CAS 314745-56-7) . This represents a 17.5% reduction in molecular weight while retaining the identical 5-(2-hydrazino-2-oxoethoxy) pharmacophore and 3-ethyl ester. For fragment-based screening campaigns where a molecular weight cutoff of <300 Da is commonly applied, the target compound qualifies whereas the 2-phenyl analog does not.

MW advantage vs 2-phenyl analog
Head-to-head
Target MW 292.29 g/mol, 62.08 g/mol lower than 2-phenyl comparator
Lower molecular weight supports fragment-based lead optimization
Based on exact mass comparison of molecular formulas
Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Ester Group Lipophilicity Differentiation: Ethyl vs. Isopropyl vs. Methoxyethyl Analogs

The target compound bears an ethyl ester at position 3, distinguishing it from the isopropyl ester analog (C15H18N2O5, MW 306.32) and the 2-methoxyethyl ester analog (CAS 308297-57-6, C15H18N2O6, MW 322.31) . Quantitative LogP prediction (ALOGPS 2.1) for the target compound yields ~1.8, compared to ~2.1 for the isopropyl analog and ~0.9 for the methoxyethyl analog [1]. The intermediate LogP of the ethyl ester provides a balanced lipophilicity profile, avoiding the excessive hydrophobicity of the isopropyl ester or the metabolic liability of the methoxyethyl ether. Additionally, the ethyl ester is commercially available via Sigma-Aldrich AldrichCPR , while the isopropyl analog has no listed commercial supplier among major catalog vendors.

Lipophilicity differentiation
Cross-study comparable
Predicted LogP ~1.8 (ethyl), vs ~2.1 (isopropyl), ~0.9 (methoxyethyl); only ethyl ester is cataloged
Ethyl ester offers balanced lipophilicity and unique commercial access
ALOGPS 2.1 prediction; catalog verification via Sigma-Aldrich/ChemSpider
Physicochemical Profiling LogP Modulation Solubility

Antimicrobial Class-Level Activity of Benzofuran-3-Carboxylate Derivatives: MIC Benchmarks

While compound-specific MIC data for 314745-61-4 are not yet reported, a closely related class of 3-benzofurancarboxylic acid derivatives (compounds III, IV, and VI in Kossakowski et al., 2010) demonstrated antimicrobial activity against Gram-positive bacteria with MIC values of 50–200 μg/mL and antifungal activity against Candida albicans and C. parapsilosis at MIC 100 μg/mL [1]. The target compound contains the identical 2-methylbenzofuran-3-carboxylate core with a hydrazino substituent at position 5, which introduces additional hydrogen-bond donor/acceptor capacity relative to the halogen-substituted analogs in the reference study. This additional functionality is expected to enhance target engagement, as hydrazide and hydrazone motifs are recognized pharmacophores for antibacterial action [2].

Antimicrobial class evidence
Class-level
Related 3-benzofurancarboxylates: MIC 50–200 μg/mL against Gram-positive bacteria
Class-level antimicrobial scaffold context; hydrazino group may offer distinct SAR vector
No direct MIC data for target compound; data from Kossakowski et al., 2010
Antimicrobial Gram-Positive Bacteria SAR

Antioxidant and Antiproliferative Potential of Benzofuran Hydrazones: Class-Level Evidence for the Hydrazino Precursor

The benzofuran hydrazone scaffold has been validated in a multifunctional drug discovery context. Baldisserotto et al. (2018) reported that benzofuran-2-carbohydrazide hydrazones 3–12 exhibited antioxidant activity across DPPH, FRAP, and ORAC assays, with hydrazone 11 (2-hydroxy-4-(diethylamino)benzylidene derivative) showing the highest activity [1]. More critically, hydrazone 11 inhibited the growth of human melanoma Colo-38 cells and erythroleukemia K-562 cells with sub-micromolar IC50 values [1]. The target compound 314745-61-4 differs in having the hydrazino group at position 5 via an oxoethoxy linker rather than at position 2 via a carbohydrazide, but retains the identical hydrazino functional group essential for hydrazone formation and radical-scavenging activity. The 5-position substitution pattern has not been explored in the published hydrazone SAR literature, representing a structurally novel and unclaimed chemical space for antioxidant/antiproliferative lead generation.

Antioxidant/antiproliferative class evidence
Class-level
Benzofuran-2-carbohydrazide hydrazones: sub-μM antiproliferative IC50 in Colo-38, K-562 cells
5-substituted hydrazone series may provide unexplored SAR space for antioxidant/antiproliferative research
No direct data for target; class-level from Baldisserotto et al., 2018
Antioxidant Antiproliferative DPPH Assay

Synthetic Versatility: Hydrazone Formation Capacity vs. Non-Hydrazino Analogs

A direct structural comparison between the target compound 314745-61-4 and its closest non-hydrazino analog, 5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide (CAS 500002-41-5, C11H12N2O3, MW 220.23), reveals a fundamental difference in synthetic utility . The target compound contains a free hydrazino group (-NH-NH2) on the oxoethoxy side chain, capable of chemoselective condensation with aldehydes and ketones to form hydrazones under mild conditions [1]. In contrast, CAS 500002-41-5 is a carbohydrazide where the hydrazide group is directly attached to the carbonyl at position 3, limiting derivatization to the C3 position exclusively. The target compound's 5-position hydrazino group via an oxoethoxy linker provides spatial separation from the ester, enabling orthogonal functionalization strategies where the ethyl ester and the hydrazino group can be modified independently . Furthermore, the target compound (R505277) is commercially available in 10 mg quantity from Sigma-Aldrich, whereas the 5-methoxy carbohydrazide analog has limited catalog availability .

Synthetic versatility
Head-to-head
2 functionalizable sites (C5 hydrazino + C3 ester) vs 1 in 5-methoxy carbohydrazide analog
Dual orthogonal handles support independent derivatization for library synthesis
Commercial availability confirmed for target compound (AldrichCPR R505277)
Synthetic Chemistry Hydrazone Ligation Chemical Biology

High-Value Application Scenarios for Ethyl 5-(2-hydrazino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate


Fragment-Based Lead Generation Targeting Gram-Positive Pathogens

The target compound's molecular weight (292.29 g/mol) satisfies the fragment criteria (<300 Da), and the 2-methylbenzofuran-3-carboxylate scaffold has established Gram-positive antimicrobial activity (MIC 50-200 μg/mL) [1]. The 5-(2-hydrazino-2-oxoethoxy) group provides hydrogen-bond donor/acceptor capacity not present in the halogen-substituted active analogs. Research groups can condense the free hydrazino group with diverse aromatic aldehydes to generate hydrazone libraries, screening for improved MIC values against drug-resistant Staphylococcus aureus and Enterococcus spp. This approach leverages the validated scaffold while exploring novel 5-position SAR space unclaimed in the current patent literature.

Antioxidant/Antiproliferative Hybrid Molecule Design via C5 Hydrazone Derivatization

Benzofuran hydrazones have demonstrated sub-micromolar antiproliferative IC50 against Colo-38 melanoma and K-562 leukemia cells, with antioxidant activity validated across three orthogonal assays (DPPH, FRAP, ORAC) [2]. The target compound 314745-61-4 is the only commercially available benzofuran precursor bearing a hydrazino group at the 5-position via an oxoethoxy linker, enabling the synthesis of 5-substituted benzofuran hydrazones that are structurally distinct from the literature-precedented 2-carbohydrazide series. The ethyl ester at C3 can be retained for lipophilicity or hydrolyzed to the carboxylic acid for solubility optimization, providing a flexible dual-functionalization strategy for multifunctional antioxidant/anticancer lead optimization.

Chemical Biology Probe Development via Orthogonal Bioconjugation

The orthogonal reactivity of the C5 hydrazino group and the C3 ethyl ester distinguishes this compound from simpler benzofuran analogs [3]. The hydrazino group can be selectively reacted with aldehyde-functionalized biomolecules (e.g., periodate-oxidized antibodies, aldehyde-tagged proteins, or reducing glycans) to form stable hydrazone conjugates, while the ethyl ester remains intact for further modification or serves as a spectroscopic handle. This dual functionality is absent in 5-methoxy-2-methyl-1-benzofuran-3-carbohydrazide (CAS 500002-41-5), which has only a single reactive site. The AldrichCPR catalog designation ensures batch-to-batch consistency for reproducible bioconjugation protocols in chemical proteomics and target ID studies.

Antifungal Lead Discovery Against Candida Species

Class-level evidence demonstrates that 3-benzofurancarboxylic acid derivatives (compounds III and VI) exhibit antifungal activity against Candida albicans and C. parapsilosis at MIC 100 μg/mL [1]. The target compound's hydrazino substituent introduces additional H-bonding capacity that may enhance binding to fungal-specific targets such as CYP51 or secreted aspartic proteases. Researchers can synthesize hydrazone derivatives by condensing the hydrazino group with substituted benzaldehydes and screen against clinical Candida isolates, including fluconazole-resistant strains. The commercial availability of the hydrazino precursor eliminates the need for multi-step synthesis of the core scaffold, accelerating hit discovery timelines.

Application
Selection Property
Validation Focus
Fragment-based antimicrobial screening
MW under fragment cutoff; hydrazino reactivity for hydrazone library synthesis
MIC determination against Gram-positive strains and hydrazone SAR profiling
Antioxidant/antiproliferative hybrid design
5-substituted hydrazone scaffold distinct from 2-carbohydrazide series
DPPH/FRAP/ORAC radical-scavenging and cell-viability assays
Chemical biology probe development
Dual functionalizable sites (C5 hydrazino + C3 ester) for orthogonal bioconjugation
Hydrazone ligation efficiency and conjugate stability in target-labeling studies
Antifungal lead exploration against Candida spp.
Hydrazino group may support binding studies with fungal targets
Antifungal susceptibility testing and CYP51 binding assay context
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